1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene chemical properties
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
Compound Identification and Molecular Structure
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a highly substituted aromatic compound that serves as a versatile intermediate in synthetic organic chemistry. Its utility stems from the unique electronic environment created by the interplay of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, bromo) substituents. This arrangement allows for regioselective transformations, making it a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The strategic placement of five substituents on the benzene ring creates a molecule with distinct reactive sites, enabling chemists to perform sequential modifications. The bromine atoms are amenable to cross-coupling reactions, the nitro group can be transformed into a variety of other functionalities, and the aromatic ring itself possesses a unique reactivity profile.
Caption: Molecular structure of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene.
| Identifier | Value |
| IUPAC Name | 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene |
| CAS Number | 61827-59-6[1] |
| Molecular Formula | C₈H₇Br₂NO₃[1][2] |
| Molecular Weight | 324.95 g/mol [1][2] |
| InChI Key | RBAJFFLBHVZCDY-UHFFFAOYSA-N[2] |
Physicochemical and Spectroscopic Properties
Physical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from supplier data and the behavior of structurally analogous compounds.
| Property | Value/Observation | Rationale & Field Insights |
| Appearance | Reported as a liquid; may be a low-melting solid.[2] | Halogenated nitroaromatics of this molecular weight are often crystalline solids at room temperature. The "liquid" designation could indicate a low melting point or the presence of impurities. Researchers should anticipate that the material may solidify upon cooling. |
| Purity | Commercially available at ≥98% purity.[2] | Standard purity for a specialty chemical intermediate. For sensitive applications, such as catalysis or pharmaceutical synthesis, further purification via recrystallization or chromatography may be necessary to remove minor impurities that could interfere with subsequent reactions. |
| Solubility | Expected to be soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), ethers (THF, Diethyl ether), and esters (Ethyl Acetate). Poorly soluble in water. | The molecule is largely nonpolar due to the aromatic ring and bromine atoms. Its polarity is increased by the methoxy and nitro groups, but it lacks hydrogen-bonding capability, predicting poor aqueous solubility. This is typical for multifunctional aromatic intermediates.[3] |
| Storage | Store at 2-8°C, sealed in a dry environment.[1] | Refrigerated storage is recommended to minimize degradation over time, which can occur with nitroaromatics. Sealing under a dry atmosphere (e.g., with desiccant or under nitrogen/argon) prevents hydrolysis or reaction with atmospheric moisture. |
Spectroscopic Analysis (Predicted)
No definitive, published spectra are available for this specific compound. However, a detailed prediction based on its functional groups provides a reliable analytical fingerprint for researchers.
| Technique | Predicted Features | Mechanistic Justification |
| ¹H NMR | ~7.5-8.0 ppm (s, 1H, Ar-H); ~3.9-4.1 ppm (s, 3H, -OCH₃); ~2.3-2.5 ppm (s, 3H, Ar-CH₃) | The single aromatic proton is significantly deshielded due to the anisotropic effect of the nitro group and the inductive withdrawal of the adjacent bromine atom. The methoxy and methyl protons will appear as sharp singlets, as there are no adjacent protons to couple with. |
| ¹³C NMR | ~150-160 ppm (C-OCH₃); ~145-150 ppm (C-NO₂); ~110-140 ppm (4 additional quaternary Ar-C); ~120-130 ppm (Ar-CH); ~60-65 ppm (-OCH₃); ~15-20 ppm (Ar-CH₃) | Six distinct aromatic carbon signals are expected. Carbons directly attached to electronegative atoms (O, N, Br) will be significantly shifted. The C-OCH₃ and C-NO₂ signals will be downfield. The methoxy and methyl carbon signals will appear in their characteristic upfield regions. |
| IR (cm⁻¹) | ~1520-1560 (asymmetric -NO₂ stretch); ~1340-1360 (symmetric -NO₂ stretch); ~1250 (C-O ether stretch); ~550-650 (C-Br stretch) | The two strong absorbances for the nitro group are highly characteristic and are the most diagnostic peaks in the IR spectrum. The presence of the ether and C-Br bonds will also be evident. |
| Mass Spec (EI) | M⁺ peak at m/z ~325 with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). | The isotopic signature of dibromination is unambiguous and serves as a primary confirmation of the compound's elemental composition. Common fragmentation patterns would include the loss of NO₂, OCH₃, and Br. |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis logically begins with a commercially available, substituted benzene and proceeds through sequential bromination and nitration steps. The order of these reactions is critical to achieve the desired regiochemistry. A logical precursor is 3-methylanisole (m-cresol methyl ether).
Caption: A plausible two-step synthesis from 3-methylanisole.
Causality of Experimental Design:
-
Starting Material Selection: 3-methylanisole is chosen because the methyl and methoxy groups are ortho-, para-directing. The methoxy group is a more powerful activating group than the methyl group.
-
Step 1: Dibromination: Bromination is performed first. The powerful ortho-, para-directing methoxy group will direct the two bromine atoms to its ortho positions (C2 and C6), overcoming the directing effect of the methyl group. This step establishes the 1,3-dibromo relationship relative to the methoxy group.
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Step 2: Nitration: With the 2, 4, and 6 positions blocked (relative to the methoxy group), nitration is the final step. The remaining open position, C5, is activated by the ortho-methoxy group and is the only sterically accessible position for the incoming nitro group. This step is regiochemically controlled by the existing substituents.
Exemplary Synthetic Protocol
This protocol is a representative example based on standard procedures for reactions of this type.[4][5]
Step 1: Synthesis of 2,6-Dibromo-3-methylanisole
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 3-methylanisole (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extract the product with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dibrominated intermediate.
Step 2: Synthesis of 1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene
-
To a clean, dry flask, add concentrated sulfuric acid and cool to 0°C in an ice-salt bath.
-
Slowly add the crude 2,6-Dibromo-3-methylanisole from the previous step while stirring, maintaining the temperature at 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Purification Protocol: Recrystallization
-
Select an appropriate solvent system. A mixed solvent system like ethanol/water or a single solvent like isopropanol is a good starting point. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude, air-dried product in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Chemical Reactivity and Synthetic Utility
The reactivity of this molecule is governed by the complex interplay of its five substituents.
The Aromatic Core: Substitution Reactions
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Electrophilic Aromatic Substitution (EAS): The benzene ring is heavily deactivated towards further electrophilic attack.[3] The three potent electron-withdrawing groups (two bromines and a nitro group) create a highly electron-deficient ring, making reactions like Friedel-Crafts or further halogenation extremely challenging and requiring harsh conditions.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the electron-deficient ring is primed for nucleophilic attack. The bromine atoms can serve as leaving groups in SNAr reactions. This reaction is facilitated by the presence of the strong electron-withdrawing nitro group positioned ortho and para to the two bromines. The reaction proceeds through a stabilized Meisenheimer complex intermediate.
Caption: Generalized formation of a Meisenheimer complex in an SNAr reaction.
Field Insights: The bromine at the C1 position is ortho to the nitro group and para to the methyl group, while the bromine at C3 is para to the nitro group and ortho to the methyl group. The ortho-nitro activation is typically very strong, suggesting that substitution at C1 may be kinetically favored, though steric hindrance from the adjacent methyl group at C2 could play a significant role. Researchers can exploit this to achieve regioselective substitution by carefully choosing the nucleophile and reaction conditions.
Transformations of the Nitro Group
The nitro group is arguably the most versatile handle on the molecule. Its reduction to an aniline is a cornerstone transformation in aromatic chemistry.
Caption: The reduction of the nitro group unlocks new synthetic pathways.
This conversion dramatically alters the electronic properties of the ring, transforming the powerful electron-withdrawing nitro group into a strongly electron-donating amino group.[3] This "umpolung" of reactivity opens the door to a new set of reactions, such as electrophilic substitution on the now-activated ring or diazotization of the amine for Sandmeyer-type reactions.
| Reduction Method | Reagents and Conditions | Product |
| Catalytic Hydrogenation | H₂, Pd/C, in Ethanol or Ethyl Acetate | 5-Amino-1,3-dibromo-2-methoxy-4-methylbenzene |
| Metal/Acid Reduction | Fe powder, HCl in Ethanol/Water, reflux | 5-Amino-1,3-dibromo-2-methoxy-4-methylbenzene |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl in Ethanol, reflux | 5-Amino-1,3-dibromo-2-methoxy-4-methylbenzene |
Table based on common methods for nitroarene reduction.[3]
Reactivity of Bromine Substituents
Beyond SNAr, the carbon-bromine bonds are ideal substrates for modern transition-metal-catalyzed cross-coupling reactions. These methods are fundamental to drug development and materials science for their ability to form C-C, C-N, and C-O bonds with high efficiency.[6]
-
Suzuki Coupling: Reaction with boronic acids/esters (catalyzed by Palladium) to form new C-C bonds.
-
Heck Coupling: Reaction with alkenes (catalyzed by Palladium) to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines (catalyzed by Palladium) to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes (catalyzed by Palladium and Copper) to form C-C triple bonds.
The differential activation of the two bromine atoms (C1 vs. C3) could potentially allow for selective, stepwise cross-coupling reactions by fine-tuning the catalyst, ligands, and reaction conditions.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following guidelines are based on data for structurally similar, halogenated nitroaromatics.[7][8][9][10]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.
-
Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[10][11] Causes skin and serious eye irritation.[7][9] May cause respiratory irritation.
-
Handling Precautions: Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing.[11][12] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
1,3-Dibromo-4-methoxy-2-methyl-5-nitrobenzene is a synthetically valuable, albeit complex, aromatic intermediate. Its dense functionalization provides multiple handles for chemical modification. The key to its utility lies in understanding the competing and complementary electronic effects of its substituents. While the electron-deficient nature of the ring makes it inert to classical electrophilic substitution, it is well-suited for nucleophilic aromatic substitution and a prime candidate for a wide array of modern, metal-catalyzed cross-coupling reactions. The facile conversion of the nitro group to an amine further expands its synthetic potential. For researchers in drug discovery and materials science, this compound represents a versatile platform for constructing novel and complex molecular targets.
References
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2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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1-Dibromomethyl-4-methoxy-2-nitrobenzene - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Nitrobenzene - Carl ROTH. (2015, December 17). Carl ROTH. [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (n.d.).
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4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem. (n.d.). PubChem. [Link]
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Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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1-Bromo-3-methoxy-5-nitrobenzene | C7H6BrNO3 | CID 12299076 - PubChem. (n.d.). PubChem. [Link]
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Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. [Link]
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5-Bromo-2-nitroanisole | C7H6BrNO3 | CID 11746490 - PubChem. (n.d.). PubChem. [Link]
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Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene : r/Chempros - Reddit. (2024, August 6). Reddit. [Link]
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